molecular formula C10H7BrN2O2 B1270705 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid CAS No. 926212-84-2

4-(4-bromo-1H-pyrazol-1-yl)benzoic acid

Cat. No. B1270705
M. Wt: 267.08 g/mol
InChI Key: WAAQQRWNTQPCCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including those related to 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid, involves multi-step reactions that include condensation, bromination, and nucleophilic addition processes. A notable example is the synthesis of 3-(2-(5-(benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives via a one-pot, four-component reaction. This method offers advantages such as ease of handling, good yields, and straightforward workup, indicating a trend towards more efficient synthesis routes for complex pyrazole derivatives (Bade & Vedula, 2015).

Molecular Structure Analysis

Molecular structure analysis of pyrazole derivatives, including 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid, relies on spectroscopic and X-ray diffraction techniques. These analyses confirm the structural integrity and purity of synthesized compounds. For instance, compounds have been characterized by IR, 1H NMR, and 13C NMR spectroscopic techniques, along with single crystal X-ray diffraction studies, to understand their molecular geometry and intramolecular interactions, such as hydrogen bonding patterns (Chitrapriya et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives can lead to a variety of biologically active molecules. For instance, novel 3-(((3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)methylene)amino)substituted-benzo[d][1,2,3]triazin-4(3H)-ones were synthesized, showcasing the potential for pyrazole derivatives in developing new insecticidal and fungicidal agents. These reactions highlight the versatility of pyrazole derivatives in synthesizing compounds with specific biological activities (Zhang et al., 2019).

Physical Properties Analysis

The physical properties of 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid and related compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The synthesis and characterization of these compounds often involve detailed analysis of their crystal structures to understand their stability and reactivity. Studies such as those by Obreza & Perdih (2012) provide insight into the crystalline arrangements and intermolecular interactions that define the physical properties of these compounds (Obreza & Perdih, 2012).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including reactivity, stability, and interaction with other molecules, are fundamental to their utility in chemical synthesis and potential pharmaceutical applications. The functionalization reactions of these compounds allow for the synthesis of a wide range of derivatives with varying biological and chemical activities. Experimental and theoretical studies on the reactions of these derivatives provide valuable insights into their chemical behavior and potential applications (Saeed et al., 2020).

Scientific Research Applications

  • Antimicrobial and Antifungal Activities : Pyrazole derivatives, including compounds related to 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid, have shown significant antimicrobial activities against bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans (Shubhangi et al., 2019).

  • Cancer Inhibitory Activity : Certain derivatives of 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid have been found to exhibit anticancer activity. For instance, compounds with a similar structure displayed significant antitumor activity against various cancer cell lines, suggesting their potential as lung cancer inhibitory agents (Lingling Jing et al., 2012).

  • Optical Nonlinearity : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, related to 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid, have demonstrated optical nonlinearity, making them suitable for optical limiting applications. This property is crucial in the field of photonics for the protection of optical sensors and human eyes from high-intensity light sources (B. Chandrakantha et al., 2013).

  • Superoxide Scavenging Activity : Copper(I) complexes containing 4-(diphenylphosphane)benzoic acid and related “scorpionate” ligands have shown notable superoxide scavenging activity, which is relevant in the context of oxidative stress and related diseases (C. Santini et al., 2003).

  • NMR Crystallography : The compound 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid, closely related to 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid, was analyzed using NMR powder crystallography. This technique is crucial for understanding the molecular structure of pharmaceuticals (M. Baias et al., 2013).

  • Hydrogen Evolution and Catalysis : A cyclometalated Ir complex with a structure related to 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid catalyzed hydrogen evolution from alcohols and selective hydrogenation of NAD+ at room temperature in water, showcasing potential in catalysis and renewable energy applications (Y. Maenaka et al., 2012).

Safety And Hazards

4-(4-bromo-1H-pyrazol-1-yl)benzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause severe skin burns, eye damage, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

The future research directions for 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid could involve exploring its potential applications in the development of new antimicrobial agents, given the antimicrobial activities observed for its derivatives . Further studies could also investigate its reactivity in various organic reactions .

properties

IUPAC Name

4-(4-bromopyrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-8-5-12-13(6-8)9-3-1-7(2-4-9)10(14)15/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAQQRWNTQPCCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363647
Record name 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromo-1H-pyrazol-1-yl)benzoic acid

CAS RN

926212-84-2
Record name 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid
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